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Compound of Interest

Compound Name:
Benzyl 4-hydroxypiperidine-1-

carboxylate

Cat. No.: B1273280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-4-hydroxypiperidine (N-Cbz-4-hydroxypiperidine) is a valuable heterocyclic

building block in medicinal chemistry, prized for its role as a versatile intermediate in the

synthesis of a wide range of biologically active molecules. This technical guide provides an in-

depth overview of its commercial availability, experimental protocols for its synthesis and

characterization, and its application in the development of targeted therapeutics, with a focus

on Janus kinase (JAK) inhibitors.

Commercial Availability
N-Cbz-4-hydroxypiperidine is readily available from several chemical suppliers. The typical

purity offered is around 98%. Pricing can vary based on the supplier and the quantity

purchased. A summary of representative commercial sources and their pricing is provided in

the table below.
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Supplier Quantity (g) Price (£) Price (€) Purity (%)

Apollo Scientific 5 15.00 - 98

25 28.00 - 98

100 70.00 - 98

500 270.00 - 98

CymitQuimica 5 - 32.00 98

25 - 55.00 98

100 - 124.00 98

Fisher Scientific 5
Contact for

pricing

Contact for

pricing
≥98.0 (GC)

25
Contact for

pricing

Contact for

pricing
≥98.0 (GC)

Table 1: Commercial Availability and Pricing of N-Cbz-4-hydroxypiperidine. Prices are subject

to change and may not include shipping and handling fees.[1][2]

Synthesis and Characterization
For researchers who prefer to synthesize N-Cbz-4-hydroxypiperidine in-house, a reliable

experimental protocol is available.

Experimental Protocol: Synthesis of N-Cbz-4-
hydroxypiperidine[3]
Materials:

4-Hydroxypiperidine

N,N-diisopropylethylamine (DIPEA)

Benzyl chloroformate (Cbz-Cl)
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Methylene dichloride (DCM)

Water

Ethyl acetate

Sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 4-hydroxypiperidine (1.0 eq) and N,N-diisopropylethylamine (5.0 eq) in methylene

dichloride.

Cool the solution in an ice bath and protect it from atmospheric moisture using a drying tube.

Add benzyl chloroformate (1.0 eq) dropwise to the cooled solution over a period of 2 hours.

After the addition is complete, add water to the reaction mixture.

Remove the solvents under reduced pressure (in vacuo).

To the residue, add water and ethyl acetate and perform a liquid-liquid extraction.

Separate the organic phase and wash it four times with water.

Dry the organic phase with anhydrous sodium sulfate.

Evaporate the solvent to yield 1-benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.

Characterization Data
While specific ¹H and ¹³C NMR spectra for N-Cbz-4-hydroxypiperidine are not readily available

in the public domain, the expected chemical shifts can be predicted based on the structure and

data from similar compounds. The primary methods for characterization would include:

¹H NMR Spectroscopy: To confirm the presence of protons on the piperidine ring, the benzyl

group, and the hydroxyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy: To identify the carbon atoms of the piperidine ring, the carbamate

carbonyl, and the benzyl group.

Infrared (IR) Spectroscopy: To detect the characteristic stretching frequencies of the O-H,

C=O (carbamate), and C-N bonds. The IR spectrum is expected to show peaks around 3800

cm⁻¹ (O-H) and 1685 cm⁻¹ (C=O).[3]

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm

its identity.

Application in Drug Development: Synthesis of JAK
Inhibitors
The 4-hydroxypiperidine scaffold is a key structural motif in a number of targeted therapies,

including Janus kinase (JAK) inhibitors.[4] While the N-Boc protected analogue is commonly

cited in the synthesis of JAK inhibitors like tofacitinib, the N-Cbz group serves as an alternative

protecting group that can be readily removed under different conditions, offering synthetic

flexibility. The following workflow illustrates the key steps in utilizing N-Cbz-4-hydroxypiperidine

for the synthesis of a generic JAK inhibitor.

N-Cbz-4-hydroxypiperidine Oxidatione.g., PCC, Swern N-Cbz-4-piperidone Reductive Amination
(with desired amine) N-Cbz protected intermediate Deprotection

(e.g., Hydrogenolysis) Piperidine intermediate Coupling with
Pyrrolopyrimidine core JAK Inhibitor

Click to download full resolution via product page

Caption: Synthetic workflow for a JAK inhibitor from N-Cbz-4-hydroxypiperidine.

This synthetic route leverages the key functionalities of the starting material. The hydroxyl

group is first oxidized to a ketone, which then undergoes reductive amination to introduce the

desired side chain. Subsequent removal of the Cbz protecting group allows for the coupling

with the core heterocyclic structure of the JAK inhibitor.

Role in Signaling Pathways: The JAK-STAT Pathway
JAK inhibitors, synthesized using intermediates like N-Cbz-4-hydroxypiperidine, exert their

therapeutic effects by modulating the Janus kinase/signal transducers and activators of
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transcription (JAK-STAT) signaling pathway.[5][6][7] This pathway is crucial for transmitting

signals from cytokines and growth factors from outside the cell to the nucleus, thereby

regulating gene expression involved in inflammation, immunity, and cell growth.[8]

The mechanism of action of a JAK inhibitor like tofacitinib involves the following key steps:

Cytokine Binding: A cytokine binds to its receptor on the cell surface.

JAK Activation: This binding brings the associated JAKs into close proximity, leading to their

autophosphorylation and activation.

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the

receptor, creating docking sites for STAT proteins. The STATs are then themselves

phosphorylated by the JAKs.

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and

translocate into the nucleus.

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences,

initiating the transcription of target genes that promote inflammation.

Inhibition by JAK Inhibitor: A JAK inhibitor, such as tofacitinib, binds to the ATP-binding

pocket of the JAKs, preventing their phosphorylation and activation. This blocks the entire

downstream signaling cascade, leading to a reduction in the production of inflammatory

mediators.

The following diagram illustrates the inhibition of the JAK-STAT signaling pathway by a JAK

inhibitor.
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Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.
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In conclusion, N-Cbz-4-hydroxypiperidine is a commercially accessible and synthetically

valuable intermediate for the development of novel therapeutics. Its utility in the synthesis of

potent JAK inhibitors highlights its importance in modern drug discovery, providing a scaffold

that enables the modulation of key signaling pathways involved in inflammatory and

autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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